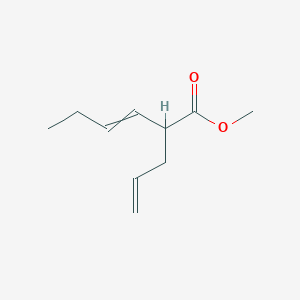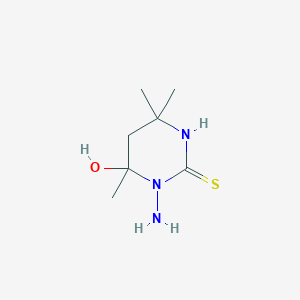
1-Amino-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione is a heterocyclic compound that contains both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amine and a carbonyl compound, the reaction can proceed through intermediate steps involving condensation and cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-Amino-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The thione group can be reduced to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the thione group may produce a thiol derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Amino-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to DNA, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Amino-6-hydroxy-4,4,6-trimethyltetrahydropyrimidine-2(1H)-thione include other heterocyclic compounds with amino and hydroxyl groups, such as:
- 1-Amino-4-hydroxy-2-methylpyrimidine
- 1-Amino-6-hydroxy-2-thioxo-4,4-dimethylpyrimidine
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
61781-27-9 |
|---|---|
Molecular Formula |
C7H15N3OS |
Molecular Weight |
189.28 g/mol |
IUPAC Name |
1-amino-6-hydroxy-4,4,6-trimethyl-1,3-diazinane-2-thione |
InChI |
InChI=1S/C7H15N3OS/c1-6(2)4-7(3,11)10(8)5(12)9-6/h11H,4,8H2,1-3H3,(H,9,12) |
InChI Key |
ZOGVXKFAIUPYTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(N(C(=S)N1)N)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



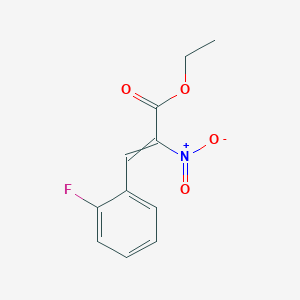
![2-[1-(2-Bromoethyl)pyridin-4(1H)-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14545642.png)
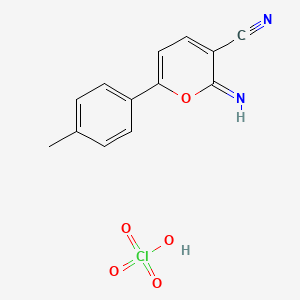
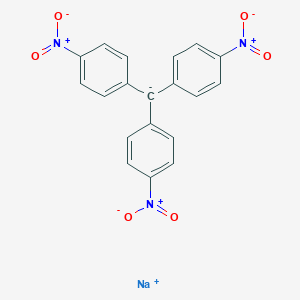
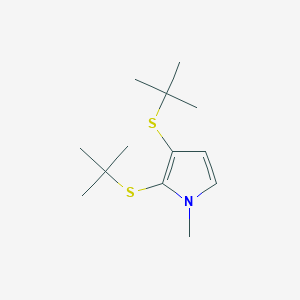
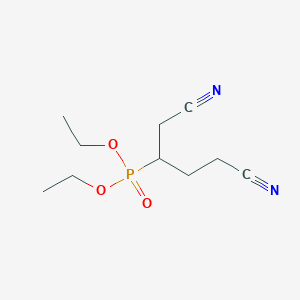
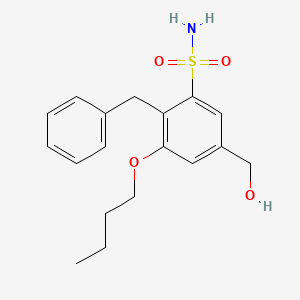
![1-[2-(tert-Butylperoxy)ethanesulfonyl]-4-chlorobenzene](/img/structure/B14545691.png)
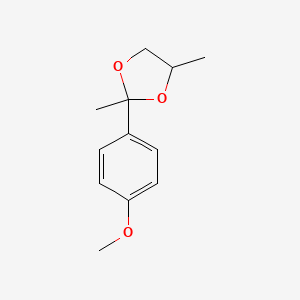
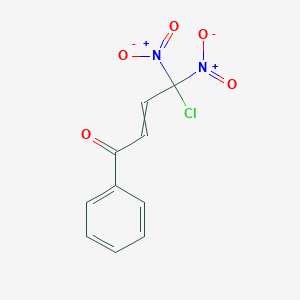
![[1,2-Phenylenebis(carbonyloxy)]bis(triphenylgermane)](/img/structure/B14545708.png)
![Dodecyl(dimethyl)[(triethoxysilyl)methyl]phosphanium chloride](/img/structure/B14545709.png)
